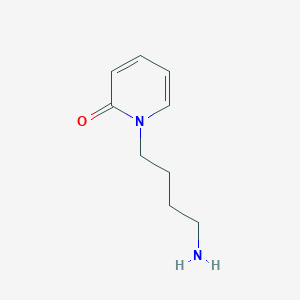

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyridinone ring and an aminobutyl side chain. Its properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Métodos De Preparación

The synthesis of 1-(4-Aminobutyl)-1,2-dihydropyridin-2-one typically involves several steps. One common method includes the reaction of 1,4-diaminobutane with cyanamide, followed by cyclization to form the pyridinone ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method also ensures better control over reaction conditions and product quality.

Análisis De Reacciones Químicas

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one has been explored for its potential therapeutic applications:

- Neurological Disorders : Research indicates that this compound may modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety. Its interactions with receptors like nicotinic and serotonin receptors suggest a role in neuroprotection and cognitive enhancement .

- Antitumor Activity : Preliminary studies have indicated potential antitumor effects, making it a candidate for further investigation in oncology .

- Analgesic Properties : The compound has shown promise in analgesic applications, particularly through mechanisms involving the modulation of pain pathways .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds through various methods such as multicomponent reactions and condensation reactions. These synthetic pathways often involve characterization techniques like NMR and mass spectrometry to confirm the structure and purity of the synthesized products .

- Development of Pharmaceuticals : Due to its biological activity, it is being investigated as a lead compound for developing drugs targeting neurological disorders and other therapeutic areas.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death in models of excitotoxicity. The mechanism was attributed to its modulation of glutamate receptor activity, highlighting its potential in treating neurodegenerative diseases .

Case Study 2: Antitumor Activity

In another study focusing on antitumor activity, researchers evaluated the compound's effects on cancer cell lines. Results indicated that it could inhibit cell proliferation and induce apoptosis through specific signaling pathways, warranting further exploration for cancer therapy applications .

Mecanismo De Acción

The mechanism by which 1-(4-Aminobutyl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with specific molecular targets. It can modulate the activity of neurotransmitter receptors, ion channels, and enzymes. For instance, it has been shown to interact with nicotinic, imidazoline, and serotonin receptors, influencing various physiological processes . The compound’s ability to affect multiple targets simultaneously makes it a versatile tool in pharmacological research.

Comparación Con Compuestos Similares

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one can be compared to other similar compounds, such as:

Pyrrolinium ions: These compounds have a similar cyclic structure but differ in their specific functional groups and side chains.

The uniqueness of this compound lies in its combination of the pyridinone ring and the aminobutyl side chain, which imparts distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its unique structure and versatile applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable subject of study in various fields. Understanding its mechanism of action and comparing it with similar compounds further highlights its importance in advancing scientific knowledge.

Actividad Biológica

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one, also known as Agmatine, is a compound that has attracted significant attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a dihydropyridinone ring with an aminobutyl substituent. This unique structure contributes to its interaction with various biological targets, including neurotransmitter systems and enzymes.

This compound exhibits several mechanisms of action:

-

Neurotransmitter Modulation : It interacts with various neurotransmitter receptors, including:

- Nicotinic receptors

- Imidazoline receptors (I1 and I2)

- α2-adrenergic receptors

- Glutamate NMDAr

- Serotonin receptors (5-HT2A and 5-HT3) .

- Nitric Oxide Synthesis : The compound plays a role in nitric oxide (NO) synthesis, which is important for numerous physiological processes .

- Polyamine Metabolism : Agmatine influences polyamine metabolism, which is crucial for cell growth and function .

Neuroprotective Effects

Agmatine has demonstrated neuroprotective properties in various models of neurological diseases. It has been shown to mitigate excitotoxicity and ischemic damage in neuronal cells. In animal studies, lower doses exhibit anti-inflammatory effects that contribute to neuroprotection .

Analgesic Activity

Research indicates that derivatives of 1,4-dihydropyridine structures, including Agmatine analogs, exhibit significant analgesic activity. For instance, a study on hybrid benzamide derivatives showed that certain compounds had higher analgesic efficacy compared to traditional NSAIDs like diclofenac . This suggests potential applications in pain management.

Antimicrobial Properties

Some studies have suggested that Agmatine and its derivatives possess antimicrobial activities. This aspect is particularly relevant for developing new therapeutic agents against resistant bacterial strains .

Pharmacological Studies

-

Neuroprotection in Ischemia :

- In an experimental model of ischemic stroke, Agmatine administration resulted in reduced infarct size and improved functional outcomes. The study highlighted the compound's ability to modulate excitatory neurotransmission .

- Pain Management :

- Antimicrobial Activity :

Data Tables

Propiedades

IUPAC Name |

1-(4-aminobutyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1,3,5,7H,2,4,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOYFXSPKGVQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.